Cas no 82964-91-8 (4-(Methylsulfonyl)benzenesulfonyl chloride)

4-(Methylsulfonyl)benzenesulfonyl chloride structure
82964-91-8 structure
Product Name:4-(Methylsulfonyl)benzenesulfonyl chloride
N.o CAS:82964-91-8
MF:C7H7ClO4S2
MW:254.711078882217
MDL:MFCD00216486
CID:90840
PubChem ID:2735182
Update Time:2025-10-31

4-(Methylsulfonyl)benzenesulfonyl chloride Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(Methylsulfonyl)benzene-1-sulfonyl chloride
    • 4-(Methylsulfonyl)benzenesulfonyl chloride
    • 4-(methylsulfonyl)benzenesulfonyl
    • 4-(Methylsulphonyl)benzenesulphonyl chloride
    • 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE
    • 4-(methylsulphonyl)phenylsulphonyl chloride
    • 4-methanesulfonylbenzenesulfonyl chloride
    • 4-methanesulphonylbenzenesulphonyl chloride
    • 4-methylsulfinylbenzenesulfonyl chloride
    • 4-(Methylsulfonyl)benzenesulfonyl chloride (ACI)
    • 4-(Methylsulfonyl)phenylsulfonyl chloride
    • p-(Methanesulfonyl)benzenesulfonyl chloride
    • PS-10871
    • 4-methylsulfonylbenzene-sulfonyl chloride
    • 4-(methylsulfonyl)-benzenesulfonyl chloride
    • 4-(Methylsulfonyl)benzene-1-sulfonylchloride
    • 4-Methanesulfonyl-benzenesulfonyl chloride
    • A840479
    • 4-methanesulfonyl benzenesulfonyl chloride
    • CS-0103672
    • 4-(Methylsulfonyl)benzenesulfonyl chloride, 97%
    • 4-methanesulfonylbenzene-1-sulfonyl chloride
    • 4-(methylsulfonyl)-benzene-1-sulfonyl chloride
    • Z235348117
    • XYLAZINEHYDROCHLORIDE
    • MFCD00216486
    • FT-0628863
    • SCHEMBL230747
    • EN300-27864
    • AT12040
    • 82964-91-8
    • 4-(Methanesulfonyl)benzene-1-sulfonyl chloride
    • DTXSID80370617
    • AKOS000131947
    • 4-(methyl-sulphonyl)benzenesulphonyl chloride
    • J-200072
    • TYJOQICPGZGYDT-UHFFFAOYSA-N
    • 4-methylsulfonylbenzenesulfonylchloride
    • DB-030264
    • MDL: MFCD00216486
    • Inchi: 1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3
    • Chave InChI: TYJOQICPGZGYDT-UHFFFAOYSA-N
    • SMILES: O=S(C1C=CC(S(C)(=O)=O)=CC=1)(Cl)=O

Propriedades Computadas

  • Massa Exacta: 253.94700
  • Massa monoisotópica: 253.947
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 378
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Contagem de Tautomeros: none
  • XLogP3: none
  • Superfície polar topológica: 85A^2

Propriedades Experimentais

  • Cor/Forma: 白色粉末
  • Densidade: 1.4936 (estimate)
  • Ponto de Fusão: 165-169 °C (lit.)
  • Ponto de ebulição: 158-163°C
  • Ponto de Flash: 208.8°C
  • Índice de Refracção: 1.554
  • PSA: 85.04000
  • LogP: 3.17920
  • Solubilidade: 未确定

4-(Methylsulfonyl)benzenesulfonyl chloride Informações de segurança

  • Símbolo: GHS05
  • Palavra de Sinal:Danger
  • Declaração de perigo: H314
  • Declaração de Advertência: P280-P305+P351+P338-P310
  • Número de transporte de matérias perigosas:UN 3261 8/PG 2
  • WGK Alemanha:3
  • Código da categoria de perigo: 34
  • Instrução de Segurança: S22-S26-S36/37/39-S45-S24/25
  • Identificação dos materiais perigosos: C
  • Termo de segurança:8
  • Grupo de Embalagem:III
  • Frases de Risco:R34
  • Classe de Perigo:8
  • PackingGroup:III

4-(Methylsulfonyl)benzenesulfonyl chloride Dados aduaneiros

  • CÓDIGO SH:2904909090
  • Dados aduaneiros:

    中国海关编码:

    2904909090

    概述:

    2904909090 其他烃的磺化、硝化、亚硝化衍生物(不论是否卤化). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(Methylsulfonyl)benzenesulfonyl chloride Preçomais >>

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
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¥ 613.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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4-(Methylsulfonyl)benzenesulfonyl chloride
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¥ 1,148.00 2021-05-07
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A531886-100mg
4-(Methylsulfonyl)benzene-1-sulfonyl chloride
82964-91-8 95%
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$19.0 2025-04-16
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A531886-250mg
4-(Methylsulfonyl)benzene-1-sulfonyl chloride
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$25.0 2025-04-16
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A531886-5g
4-(Methylsulfonyl)benzene-1-sulfonyl chloride
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$167.0 2025-04-16
Apollo Scientific
OR9678-250mg
4-(Methylsulphonyl)benzenesulphonyl chloride
82964-91-8 95+%
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£15.00 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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£24.00 2022-02-28

4-(Methylsulfonyl)benzenesulfonyl chloride Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Chlorosulfonic acid Solvents: Chloroform
Referência
Synthesis of some potential hypoglycemic agents
Blank, Benjamin; et al, Journal of Organic Chemistry, 1961, 26, 1551-3

Método de produção 2

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referência
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Método de produção 3

Condições de reacção
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water
2.1 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
4.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referência
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Método de produção 4

Condições de reacção
1.1 Reagents: Sulfur dioxide ,  Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
Referência
Fission of activated carbon-nitrogen and carbon-sulfur bonds. XI. Polarographic reduction of substituted benzenesulfonamides
Manousek, Osvald; et al, Collection of Czechoslovak Chemical Communications, 1968, 33(12), 4000-7

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referência
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Método de produção 6

Condições de reacção
1.1 Reagents: Chlorine Solvents: Acetic acid
Referência
Sulfonyl esters. 7. The second and third sequences in the trithioorthoformate reaction
Ginige, Kashyapa Ananda; et al, Canadian Journal of Chemistry, 1996, 74(9), 1638-1648

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Hexamethylphosphoramide
2.1 Reagents: Chlorine Solvents: Acetic acid
Referência
Sulfonyl esters. 7. The second and third sequences in the trithioorthoformate reaction
Ginige, Kashyapa Ananda; et al, Canadian Journal of Chemistry, 1996, 74(9), 1638-1648

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
3.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referência
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

4-(Methylsulfonyl)benzenesulfonyl chloride Raw materials

4-(Methylsulfonyl)benzenesulfonyl chloride Preparation Products

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